molecular formula C22H17ClN2O3 B243774 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B243774
M. Wt: 392.8 g/mol
InChI Key: PQEGPNDIARXDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide, also known as BZB, is a chemical compound that has potential applications in scientific research. BZB is a synthetic compound that is not found in nature. It was first synthesized in the laboratory and has since been studied for its various properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can inhibit the activity of certain enzymes that are involved in cancer cell growth. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can also inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has also been shown to reduce inflammation in animal models. Additionally, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide. One future direction is to study the potential use of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide as an anticancer agent in animal models. Another future direction is to study the potential use of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide as an anti-inflammatory agent in animal models. Additionally, future research could focus on elucidating the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide involves several steps. The first step is the reaction between 2-aminobenzoxazole and 4-chlorobenzyl chloride. This reaction results in the formation of N-(4-chlorobenzyl)-2-aminobenzoxazole. The second step involves the reaction between N-(4-chlorobenzyl)-2-aminobenzoxazole and 4-chlorophenoxyacetic acid. This reaction results in the formation of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has potential applications in scientific research. It has been studied for its potential use as an anticancer agent. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can inhibit the growth of cancer cells in vitro. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can reduce inflammation in animal models.

properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O3/c23-17-9-11-18(12-10-17)27-14-21(26)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)28-22/h1-12H,13-14H2,(H,24,26)

InChI Key

PQEGPNDIARXDCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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